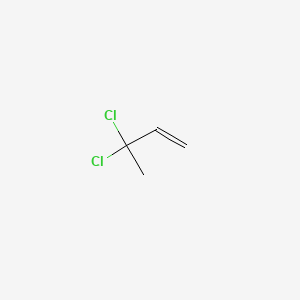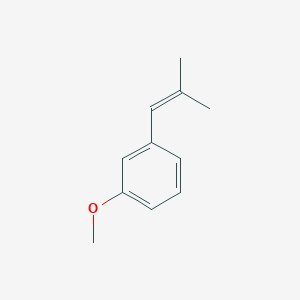![molecular formula C30H26ClNPPd- B15132065 Chloro(triphenylphosphine) [2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B15132065.png)
Chloro(triphenylphosphine) [2-(2'-amino-1,1'-biphenyl)]palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) is a palladium-based complex widely used in organic synthesis. This compound, with the empirical formula C30H25ClNPPd and a molecular weight of 572.37 g/mol, is known for its role as a catalyst in various coupling reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) typically involves the reaction of palladium chloride with triphenylphosphine and 2-(2’-amino-1,1’-biphenyl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and the purity of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) undergoes various types of reactions, including:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a new palladium-carbon bond.
Reductive Elimination: The palladium center eliminates two ligands, forming a new carbon-carbon or carbon-nitrogen bond.
Substitution: Ligands on the palladium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl halides, boronic acids, and amines. Typical reaction conditions involve the use of bases such as potassium carbonate or sodium hydroxide and solvents like toluene or dimethylformamide .
Major Products
The major products formed from these reactions are often biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination, forming the final product and regenerating the palladium(0) catalyst.
Comparison with Similar Compounds
Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) is compared with other palladium-based catalysts such as:
Bis(triphenylphosphine)palladium(II) dichloride: Similar in structure but with two triphenylphosphine ligands and two chloride ligands.
Dichlorobis(tri-o-tolylphosphine)palladium(II): Contains tri-o-tolylphosphine ligands instead of triphenylphosphine.
RuPhos Pd G2: A second-generation catalyst with a different phosphine ligand, offering higher reactivity and selectivity in certain reactions.
Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) is unique due to its specific ligand environment, which provides a balance of steric and electronic properties, making it highly effective in a variety of catalytic processes .
Properties
Molecular Formula |
C30H26ClNPPd- |
|---|---|
Molecular Weight |
573.4 g/mol |
IUPAC Name |
palladium;2-phenylaniline;triphenylphosphane;chloride |
InChI |
InChI=1S/C18H15P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-15H;1-9H,13H2;1H;/p-1 |
InChI Key |
OFVWIRWPVLGPAN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester](/img/structure/B15131985.png)





![trimethoxy-[(E)-4-phenylbut-3-enyl]silane](/img/structure/B15132017.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(1-methyl-3-propan-2-yl-2,3-dihydroindol-2-yl)sulfonyl]phenoxy]propan-1-amine](/img/structure/B15132044.png)
![1H-Indazole, 3-ethenyl-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15132047.png)
![2-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione](/img/structure/B15132050.png)


![Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester, (1R,2R,3S,4S)-rel-](/img/structure/B15132082.png)
